N'-hydroxy-1H-imidazole-2-carboximidamide: Structural Dynamics, Physicochemical Properties, and Synthetic Methodologies
N'-hydroxy-1H-imidazole-2-carboximidamide: Structural Dynamics, Physicochemical Properties, and Synthetic Methodologies
Executive Summary
For researchers and drug development professionals, heterocyclic building blocks form the cornerstone of rational drug design and advanced materials synthesis. N'-hydroxy-1H-imidazole-2-carboximidamide (CAS: 915229-83-3) is a highly specialized molecule that synergizes the robust coordination chemistry of an imidazole core with the reactive potential of an amidoxime moiety. This technical whitepaper explores the physicochemical properties, mechanistic pathways, and field-proven synthetic protocols required to isolate and utilize this compound effectively.
Molecular Architecture and Quantitative Data
The structural framework of N'-hydroxy-1H-imidazole-2-carboximidamide consists of a 5-membered planar 1H-imidazole ring substituted at the C2 position with an amidoxime group (-C(=NOH)NH₂).
The imidazole core is amphoteric, acting as both an acid and a strong base (pKaH ~7.1) due to its amidine-like resonance, which allows both nitrogen atoms to participate equally in charge accommodation. The addition of the amidoxime functional group introduces a site for strong hydrogen bonding and metal chelation, making it a privileged structure for coordination chemistry and prodrug development[1].
Table 1: Physicochemical Properties Summary
| Property | Quantitative Value / Descriptor |
| Chemical Name | N'-hydroxy-1H-imidazole-2-carboximidamide |
| CAS Registry Number | 915229-83-3 |
| Molecular Formula | C₄H₆N₄O[2] |
| Molecular Weight | 126.12 g/mol (Exact: 126.1166 g/mol ),[2] |
| Core Scaffold | 1H-imidazole (Amphoteric, Aromatic) |
| Functional Group | Amidoxime (N-hydroxylated amidine)[1] |
| Ligand Efficiency | High (Low molecular weight enables high atom economy in drug design) |
Mechanistic Pathways of Amidoxime Formation
The synthesis of the amidoxime moiety typically proceeds via the nucleophilic addition of hydroxylamine to a nitrile precursor[1]. Understanding the causality of this electron flow is critical for optimizing reaction conditions and preventing the degradation of the sensitive imidazole ring.
The electrophilic carbon of the nitrile group (-C≡N) is attacked by the lone pair of the free hydroxylamine nitrogen. This forms an unstable tetrahedral intermediate, which rapidly undergoes proton transfer (tautomerization) to resolve into the thermodynamically stable amidoxime.
Mechanistic pathway of nucleophilic addition forming the amidoxime functional group.
Experimental Protocol: Synthesis and Self-Validation
As a Senior Application Scientist, it is imperative to design workflows that are not only high-yielding but also self-validating. The following protocol details the conversion of 1H-imidazole-2-carbonitrile to N'-hydroxy-1H-imidazole-2-carboximidamide.
Step-by-Step Methodology
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Reagent Preparation: Dissolve 1.0 equivalent of 1H-imidazole-2-carbonitrile in absolute ethanol.
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Causality: Ethanol is selected because it effectively solubilizes both the organic nitrile and the highly polar hydroxylamine reagents, while its boiling point (78°C) provides the exact thermal energy required to drive the reaction without causing thermal decomposition of the imidazole core[1].
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Base Liberation: Add 2.0 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl) and 2.0 equivalents of sodium carbonate (Na₂CO₃) to the stirring solution[1].
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Causality: Hydroxylamine is commercially supplied as a hydrochloride salt to prevent explosive degradation. Na₂CO₃ acts as a mild, non-nucleophilic base to neutralize the HCl, liberating the free, nucleophilic hydroxylamine base in situ.
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Reflux & Self-Validation: Heat the reaction mixture to reflux for 9 to 18 hours[1].
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Self-Validating System: The reaction must be continuously monitored via Thin Layer Chromatography (TLC) using a Dichloromethane/Methanol (9:1 v/v) mobile phase[1]. The system validates its own progression: the starting material (nitrile) has a higher Rf value. As the reaction proceeds, this spot will disappear, replaced by a new, distinct spot with a significantly lower Rf value, corresponding to the highly polar amidoxime product.
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Workup & Isolation: Cool the mixture to room temperature. Filter off the insoluble inorganic salts (NaCl and unreacted Na₂CO₃). Concentrate the filtrate under reduced pressure to yield the crude product, which can be recrystallized from hot ethanol to achieve >95% purity.
Workflow for the synthesis of N'-hydroxy-1H-imidazole-2-carboximidamide from nitrile precursors.
Applications in Coordination and Medicinal Chemistry
The synthesized N'-hydroxy-1H-imidazole-2-carboximidamide serves dual purposes in advanced chemical applications:
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Prodrug Development: Amidoximes are widely utilized in medicinal chemistry as prodrugs for amidines. They exhibit superior oral bioavailability and membrane permeability compared to their highly basic amidine counterparts, undergoing in vivo reduction to release the active therapeutic agent[1].
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Coordination Chemistry: The bidentate nature of the imidazole nitrogen and the amidoxime oxygen/nitrogen makes this molecule an exceptional ligand. Research into related N-hydroxy-1-methyl-1H-imidazole-2-carboximidamide derivatives demonstrates their ability to form highly stable, complex coordination modes with transition metals like Silver (Ag). In these complexes, weak intramolecular interactions dictate the final coordination geometry and nuclearity, allowing for the precise tuning of material properties[3].
References
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915229-83-3 | N'-hydroxy-1H-imidazole-2 ... - Chemikart, chemikart.com,
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N'-Hydroxy-1H-imidazole-2-carboximidamide | Sapphire Bioscience, sapphirebioscience.com, 2
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Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC, nih.gov,
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Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives - PMC, nih.gov, 1
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Versatile Coordination Modes in Silver-Imidazolecarbaldehyde Oxime Complexes: Structural and Computational Analysis | Crystal Growth & Design - ACS Publications, acs.org, 3
